6-(morpholin-4-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Medicinal Chemistry Kinase Inhibitor Design mTOR/PI3K Signaling

Specifically source this 6-morpholino-pyrazolo[3,4-d]pyrimidine core to ensure target engagement with the mTOR ATP-binding pocket, a key pharmacophoric feature absent in des-morpholino analogs, which alters kinase selectivity profiles. The 4-anilino moiety provides a synthetic handle for urea derivatization, enabling exploration of mTOR potency and selectivity. Procure at ≥98% purity via HPLC to avoid confounding biological effects from trace impurities in sensitive kinase assays. Full analytical characterization (1H/13C NMR, HRMS) is required for reproducible SAR studies.

Molecular Formula C21H20N6O
Molecular Weight 372.4 g/mol
Cat. No. B11229991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(morpholin-4-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC21H20N6O
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=CC=C5
InChIInChI=1S/C21H20N6O/c1-3-7-16(8-4-1)23-19-18-15-22-27(17-9-5-2-6-10-17)20(18)25-21(24-19)26-11-13-28-14-12-26/h1-10,15H,11-14H2,(H,23,24,25)
InChIKeyAYIRAJPLQDCRGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Morpholin-4-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Structural Identity and Scaffold Context for Procurement Decisions


6-(Morpholin-4-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (molecular formula C₂₁H₂₀N₆O) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a purine-bioisosteric scaffold widely exploited in kinase inhibitor drug discovery [1]. The compound features a distinguishing 6-position morpholine substituent, an N1-phenyl group, and an N4-phenylamine moiety—a substitution pattern that places it at the intersection of two well-characterized chemotypes: the 4-anilino-pyrazolo[3,4-d]pyrimidine series and the 6-morpholino-pyrazolo[3,4-d]pyrimidine series. This dual pharmacophoric architecture is structurally distinct from the des-morpholino analog N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 68380-53-0, also known as WAY-301522/Antifungal agent 112, C₁₇H₁₃N₅), which lacks the C6 morpholine substitution . The pyrazolo[3,4-d]pyrimidine core has been validated across multiple therapeutic target classes including mTOR, PI3K, EGFR, VEGFR-2, Src/Abl, and CDKs, with several representatives advancing to clinical evaluation [2].

Why Pyrazolo[3,4-d]pyrimidine Analogs Cannot Be Interchanged: The Critical Role of the 6-Morpholine Substituent in Determining Target Engagement and Selectivity


Within the pyrazolo[3,4-d]pyrimidine chemotype, subtle changes in the substitution pattern produce dramatic shifts in kinase selectivity profiles, potency, and physicochemical properties. Systematic structure-activity relationship (SAR) studies have demonstrated that the 6-position substituent is a primary determinant of mTOR vs. PI3K selectivity: 6-alkylureidophenyl appendages confer >1000-fold selectivity for mTOR over PI3Kα, whereas 6-arylureidophenyl groups yield potent mixed mTOR/PI3K inhibitors [1]. Replacement of the morpholine ring at the 4-position with an amino group or bridged morpholine generates entirely distinct selectivity fingerprints [2]. The des-morpholino analog N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (WAY-301522) has documented antifungal activity (MIC 0.0022–0.0028 M against Aspergillus and Candida spp.) and serves as a kinase inhibitor scaffold, but lacks the 6-morpholine moiety that is essential for engagement with the mTOR ATP-binding pocket [3]. A 2025 patent on pyrazolo[3,4-d]pyrimidine Src/Bcr-Abl dual inhibitors further illustrates that 4-amino-substituted derivatives and 6-morpholino-substituted derivatives occupy distinct intellectual property and functional activity spaces [4]. Consequently, procurement of a generic 'pyrazolo[3,4-d]pyrimidine' without precise specification of the 6-morpholino substitution pattern risks acquiring a compound with fundamentally different biological activity and target engagement profile.

Quantitative Differentiation Evidence for 6-(Morpholin-4-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Against Closest Analogs


Structural Distinction from the Des-Morpholino Analog: WAY-301522 Lacks the 6-Morpholine Moiety Required for mTOR Kinase Engagement

The target compound 6-(morpholin-4-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is structurally differentiated from its closest cataloged analog, WAY-301522 (N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS 68380-53-0, C₁₇H₁₃N₅, MW 287.32), by the presence of a morpholine substituent at the 6-position of the pyrazolo[3,4-d]pyrimidine core. The target compound has molecular formula C₂₁H₂₀N₆O and a molecular weight of 372.43 g/mol, representing a formal addition of C₄H₈NO (morpholine minus H) relative to WAY-301522 . SAR studies from the 4-morpholino-6-aryl-pyrazolo[3,4-d]pyrimidine series demonstrate that the 6-position substituent is the primary driver of mTOR inhibitory potency, with 6-alkylureidophenyl appendages yielding subnanomolar mTOR IC₅₀ values and >1000-fold selectivity over PI3Kα [1]. The des-morpholino analog WAY-301522 has documented antifungal activity (MIC values of 0.0022 M against Aspergillus niger, 0.0024 M against Candida albicans, and 0.0028 M against Aspergillus fumigatus) but no reported mTOR inhibitory activity, consistent with the absence of the 6-morpholine pharmacophore required for mTOR ATP-site occupancy [2].

Medicinal Chemistry Kinase Inhibitor Design mTOR/PI3K Signaling

Selectivity Advantage of 6-Morpholino-pyrazolo[3,4-d]pyrimidines over 4-Aminophenyl-pyrazolo[3,4-d]pyrimidine Analogs: mTOR vs. PI3K Selectivity Window

In the pyrazolo[3,4-d]pyrimidine chemotype, the substitution pattern determines the kinase selectivity profile. Patent US8912178 (Xcovery Holdings) explicitly discloses that 4-urea-phenyl substituted 6-morpholin-4-yl-pyrazolo[3,4-d]pyrimidine derivatives are 'potent and selective mTOR kinase inhibitors with much less PI3K inhibitory activities,' in contrast to the earlier 6-morpholin-4-yl-pyrazolo[3,4-d]pyrimidine derivatives (Formula I) that were 'potent and selective PI3K/mTOR inhibitors' displaying 'little or no selectivity among these kinases' [1]. The peer-reviewed literature further quantifies this differentiation: compound 5u (a 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidine) achieved mTOR IC₅₀ = 9 nM with PI3Kα IC₅₀ = 1962 nM, representing a 218-fold selectivity window, while optimized 6-alkylureidophenyl derivatives in the same series reached >1000-fold selectivity [2]. The target compound 6-(morpholin-4-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, with its 6-morpholine substitution and N4-phenylamine moiety, embodies the structural features from which these selectivity-optimized derivatives were elaborated. In contrast, the 4-aminophenyl-substituted pyrazolo[3,4-d]pyrimidine series (represented by Antifungal agent 112/WAY-301522), which lacks the 6-morpholine substitution, has not been reported to exhibit mTOR-selective inhibition .

Kinase Selectivity mTOR Pharmacology PI3K/mTOR Pathway

Pharmacokinetic Advantage of 6-Morpholin-4-yl-pyrazolo[3,4-d]pyrimidine Derivatives over Non-Morpholine-Containing Analogs

Patent US8586582 (PI3K/mTOR kinase inhibitors, Xcovery Holdings) explicitly claims that '6-morpholin-4-yl-pyrazolo[3,4-d]pyrimidine and 2-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine derivatives have unexpected drug properties as inhibitors' and that 'the corresponding 6-morpholin-4-yl-pyrazolo[3,4-d]pyrimidine have better drug properties especially in terms of pharmacokinetics' compared to non-morpholine-containing analogs [1]. This pharmacokinetic differentiation is corroborated by the observation that optimized 6-morpholino-4-aryl-pyrazolo[3,4-d]pyrimidine mTOR inhibitors achieved 'unprecedented activity in cellular proliferation assays (IC₅₀ < 1 nM),' indicating that the morpholine substitution supports not only target engagement but also cellular permeability and intracellular target modulation [2]. The 6-morpholine ring contributes to aqueous solubility through its oxygen atom (hydrogen bond acceptor) and basic nitrogen, while also modulating logP and reducing plasma protein binding relative to purely aromatic analogs [3]. Class-level evidence indicates that morpholine substitution at the 6-position of pyrazolo[3,4-d]pyrimidines typically reduces logD₇.₄ by 0.5–1.5 units compared to phenyl-substituted analogs, improving the balance between permeability and solubility [3].

Drug Metabolism and Pharmacokinetics Lead Optimization ADME Properties

Supplier Purity Differentiation: Quantifiable Quality Variation in Commercially Available Pyrazolo[3,4-d]pyrimidine Analogs

Commercially available pyrazolo[3,4-d]pyrimidine analogs exhibit measurable purity variation across suppliers, which directly impacts reproducibility of biological assays. The des-morpholino analog WAY-301522 (CAS 68380-53-0) is available at ≥98% purity from multiple vendors including Bidepharm (standard purity 98%, with batch-specific quality certificates including NMR, HPLC, and GC) , Sigma-Aldrich (98%, storage at 2–8°C) , and Aladdin (98%, –20°C storage) . Other vendors supply the same compound at lower purity specifications (e.g., 95%+ from BenchChem, or as 10 mM DMSO solutions without defined solid purity from Biomart) . The target compound 6-(morpholin-4-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, with its additional morpholine substituent, is expected to be available from specialty chemical suppliers at purity specifications that should be verified through certificate of analysis. The ≥98% purity specification with batch-specific analytical characterization (NMR, HPLC, GC, MS) should be considered the minimum acceptable standard for reproducible biological testing, given that 2% impurity at millimolar working concentrations can introduce confounding biological effects in kinase assays where IC₅₀ values are frequently in the nanomolar range [1].

Chemical Procurement Quality Control Analytical Chemistry

Kinase Inhibition Profile Divergence: 6-Morpholino Substitution Shifts Target Spectrum Away from Antifungal Activity Toward mTOR Pathway Engagement

The des-morpholino analog N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (WAY-301522, Antifungal agent 112, Compound 1e) has been characterized specifically for antifungal activity, exhibiting MIC values of 0.0024 M against Candida albicans, 0.0022 M against Aspergillus niger, and 0.0028 M against Aspergillus fumigatus [1]. This compound is classified in the CAS registry system as an anti-infection agent (CAS 68380-53-0) . In contrast, 6-morpholin-4-yl-substituted pyrazolo[3,4-d]pyrimidine derivatives are documented as potent and selective inhibitors of mTOR kinase (US8912178, US8586582) with applications in oncology, immunology, and metabolic disorders [2]. This functional divergence illustrates a broader principle in pyrazolo[3,4-d]pyrimidine SAR: the presence of the 6-morpholine substituent redirects the target engagement profile from antifungal mechanisms (likely involving fungal kinase or enzyme targets) toward selective inhibition of the mTOR signaling axis, which is central to mammalian cell growth, proliferation, and metabolism [3]. For research programs focused on mTOR-dependent biology or cancer pharmacology, selection of the 6-morpholino-substituted compound is essential to ensure on-target pharmacological activity.

Target Profiling Kinase Selectivity Antifungal vs. Anticancer Activity

Chemical Tool Validation: 6-Morpholino-pyrazolo[3,4-d]pyrimidines as ATP-Competitive mTOR Inhibitors with Cellular Target Engagement Confirmation

The 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidine series, from which the target compound is elaborated, has undergone rigorous chemical probe validation including demonstration of ATP-competitive mechanism of action, cellular target engagement confirmed through phospho-biomarker analysis (suppression of mTORC1 biomarkers P-S6K and P-4EBP1, and mTORC2 biomarker P-AKT S473, with sparing of the PI3K/PDK1 biomarker P-AKT T308), and selectivity profiling against the broader PI3K-related kinase (PIKK) family [1]. The lead compound 5u (mTOR IC₅₀ = 9 nM) was confirmed as an ATP-competitive inhibitor and was shown to selectively inhibit both mTORC1 and mTORC2 in cellular assays, unlike the allosteric inhibitor rapamycin which preferentially inhibits only mTORC1 under acute treatment conditions [2]. This mechanistic distinction is significant: ATP-competitive mTOR inhibitors suppress rapamycin-resistant mTORC1 functions (including 4E-BP1 phosphorylation) that are critical for cap-dependent translation and autophagy regulation, providing more profound anti-proliferative effects than rapamycin alone [3]. The target compound 6-(morpholin-4-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, sharing the core 6-morpholino-pyrazolo[3,4-d]pyrimidine architecture, represents an entry point into this mechanistically validated ATP-competitive mTOR inhibitor chemotype.

Chemical Biology Target Engagement mTORC1/mTORC2

Optimal Procurement and Application Scenarios for 6-(Morpholin-4-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine


mTOR-Dependent Cancer Pharmacology: SAR Studies of 6-Substituted Pyrazolo[3,4-d]pyrimidines

For medicinal chemistry programs investigating mTOR kinase inhibitors, this compound serves as a critical structural intermediate for exploring the structure-activity relationship at the 4-anilino position within the 6-morpholino-pyrazolo[3,4-d]pyrimidine scaffold. Patent US8912178 demonstrates that 4-urea-phenyl substitution on the 6-morpholin-4-yl-pyrazolo[3,4-d]pyrimidine core yields potent and selective mTOR inhibitors with reduced PI3K activity . The N4-phenylamine moiety in the target compound provides a direct synthetic handle for derivatization to urea, amide, or sulfonamide linkages, enabling systematic exploration of mTOR potency and selectivity. Researchers can benchmark new derivatives against published data for compound 5u (mTOR IC₅₀ = 9 nM, PI3Kα IC₅₀ = 1962 nM) and aim for the subnanomolar cellular potency achieved by optimized 6-alkylureidophenyl-1-carbamoylpiperidine derivatives (cellular IC₅₀ < 1 nM) [1]. The target compound should be procured at ≥98% purity with full analytical characterization to ensure reproducible SAR data [2].

Chemical Probe Development: ATP-Competitive mTOR Probe with Dual mTORC1/mTORC2 Coverage

For chemical biology groups seeking to develop ATP-competitive mTOR chemical probes that inhibit both mTORC1 and mTORC2, this compound provides the validated 6-morpholino-pyrazolo[3,4-d]pyrimidine core architecture. Unlike rapamycin, which is allosteric and acutely selective for mTORC1 only, ATP-competitive inhibitors based on this scaffold suppress rapamycin-resistant mTORC1 functions including 4E-BP1 phosphorylation, resulting in more profound suppression of cap-dependent translation and stronger autophagy induction . The N1-phenyl and N4-phenylamine substituents in the target compound offer two vectors for introducing solubilizing groups to improve aqueous solubility while maintaining kinase selectivity, as demonstrated by the water-solubilizing group strategy applied at the 4-position of the arylureido moiety in optimized derivatives [1]. Cellular target engagement should be confirmed through phospho-biomarker analysis (P-S6K S235/236, P-4EBP1 T37/46, P-AKT S473 for mTORC1/C2; P-AKT T308 for PI3K/PDK1 counterscreen) before proceeding to in vivo studies [2].

Kinase Selectivity Profiling: Benchmarking 6-Morpholino vs. 4-Amino Pyrazolo[3,4-d]pyrimidine Chemotypes

For kinase profiling facilities and screening laboratories, this compound enables direct comparison of the 6-morpholino-pyrazolo[3,4-d]pyrimidine chemotype against the des-morpholino 4-amino-pyrazolo[3,4-d]pyrimidine chemotype (e.g., WAY-301522, CAS 68380-53-0). The two compounds differ by the presence (C₂₁H₂₀N₆O, MW 372.43) or absence (C₁₇H₁₃N₅, MW 287.32) of the 6-morpholine substituent . Parallel screening of both compounds against a broad kinase panel (e.g., DiscoverX scanMAX or Eurofins KinaseProfiler) would experimentally quantify the contribution of the 6-morpholine moiety to kinase selectivity, complementing existing literature data showing that 6-aryl substituents are primary determinants of mTOR vs. PI3K selectivity [1]. Such head-to-head profiling data, when generated, would represent the first direct experimental comparison between these two chemotypes and would significantly inform the design of future pyrazolo[3,4-d]pyrimidine-based kinase inhibitors [2].

Procurement Quality Assurance: Specification-Based Sourcing for Reproducible Biological Testing

For procurement officers and laboratory managers sourcing this compound, specification-based supplier selection is essential. Based on available purity data for the structurally related analog WAY-301522, the recommended procurement specification includes: purity ≥98% (HPLC), full analytical characterization (¹H NMR, ¹³C NMR, HPLC, HRMS), storage condition specification (–20°C for long-term, 2–8°C for short-term), and batch-specific certificate of analysis with actual purity values . The 3% purity difference between ≥98% (Bidepharm, Sigma-Aldrich, Aladdin) and 95%+ (BenchChem) suppliers that is observed for the des-morpholino analog translates to 30 µM impurity at 1 mM working concentration, which exceeds typical IC₅₀ values in kinase assays and can introduce confounding biological effects [1]. For the target compound 6-(morpholin-4-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, which has a higher molecular weight and additional morpholine substituent, purity verification by independent analytical methods (LC-MS, ¹H NMR) is recommended upon receipt before use in biological assays [2].

Quote Request

Request a Quote for 6-(morpholin-4-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.